(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid
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Overview
Description
(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a thioxoimidazolidinone moiety and a phenoxyacetic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thioxoimidazolidinone moiety: This can be achieved by reacting an appropriate amine with carbon disulfide and an alkylating agent under basic conditions.
Aldol condensation: The thioxoimidazolidinone intermediate is then subjected to an aldol condensation with an aromatic aldehyde to form the desired (Z)-isomer.
Esterification: The resulting product is then esterified with chloroacetic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxoimidazolidinone moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid: Similar structure but different stereochemistry.
2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)propionic acid: Similar structure with a propionic acid group instead of acetic acid.
Uniqueness
(Z)-2-(2-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its (E)-isomer or other similar compounds.
Properties
IUPAC Name |
2-[2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-10(16)6-18-9-4-2-1-3-7(9)5-8-11(17)14-12(19)13-8/h1-5H,6H2,(H,15,16)(H2,13,14,17,19)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDQVAGMODEPF-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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